convolutindole A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
443356-86-3 |
|---|---|
Molecular Formula |
C14H17Br3N2O2 |
Molecular Weight |
485.01 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2,4,6-tribromo-1,7-dimethoxyindol-3-yl)ethanamine |
InChI |
InChI=1S/C14H17Br3N2O2/c1-18(2)6-5-8-11-9(15)7-10(16)13(20-3)12(11)19(21-4)14(8)17/h7H,5-6H2,1-4H3 |
InChI Key |
KPTXBOJWIDAMOS-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=C(N(C2=C1C(=CC(=C2OC)Br)Br)OC)Br |
Canonical SMILES |
CN(C)CCC1=C(N(C2=C1C(=CC(=C2OC)Br)Br)OC)Br |
Synonyms |
convolutindole A |
Origin of Product |
United States |
Isolation and Characterization Methodologies for Convolutindole a
Advanced Extraction Techniques from Marine Biological Sources
The initial step in isolating convolutindole A involves its extraction from the source organism, the marine bryozoan Amathia convoluta. The reported procedure begins with the freeze-drying of the collected bryozoan specimens. acs.org This lyophilization process removes water content, which is crucial for efficient extraction with organic solvents and for preserving the stability of the target metabolites.
The dried biological material is then subjected to solvent extraction, a fundamental technique for isolating natural products. chromatographyonline.com Specifically, the freeze-dried Amathia convoluta was extracted with dichloromethane (B109758) (CH2Cl2) to create a crude extract containing a mixture of the organism's secondary metabolites. acs.org
While this established method for this compound utilizes conventional solvent extraction, the field of natural product chemistry has seen the development of more advanced techniques designed to improve efficiency, reduce solvent consumption, and minimize the degradation of thermolabile compounds. nih.govnih.gov These methods, while not specified in the original isolation of this compound, are relevant to modern marine natural product discovery. nih.gov Techniques such as Supercritical Fluid Extraction (SFE), which often uses CO2 in a supercritical state, and Accelerated Solvent Extraction (ASE), which employs solvents at elevated temperatures and pressures, offer faster and more efficient extraction processes. mdpi.com Microwave-Assisted Extraction (MAE) is another advanced method that uses microwave energy to heat the solvent and sample, accelerating the release of target compounds from the matrix. nih.gov
Chromatographic Separation and Purification Protocols
Following extraction, the resulting crude mixture is complex and requires extensive purification to isolate the target compound. The primary method employed for the separation of this compound is chromatography, a technique that separates mixture components based on their differential distribution between a stationary phase and a mobile phase. bnmv.ac.in
The initial purification step for the dichloromethane extract of Amathia convoluta involved flash silica (B1680970) gel chromatography. acs.org This is a type of liquid chromatography that uses a column packed with silica gel as the stationary phase and pushes the solvent (mobile phase) through with pressure, allowing for rapid and effective separation of compounds based on their polarity. iyte.edu.tr
This initial fractionation yielded several less complex mixtures. To pinpoint the active compound, bioactivity-guided fractionation was utilized. acs.org The fractions were tested for their nematocidal activity, and those showing high potency were selected for further purification. This targeted approach ensures that the purification efforts are focused on the biologically relevant molecules within the extract. The final purification steps to yield pure this compound were achieved through further chromatographic methods, likely including high-performance liquid chromatography (HPLC), which provides higher resolution for separating closely related compounds. acs.orgekb.eg
Spectroscopic Approaches for Structural Confirmation
Once this compound was isolated in its pure form, its chemical structure was determined using a suite of spectroscopic techniques. These methods probe the molecular structure in different ways to piece together a complete picture of atomic connectivity and stereochemistry. nih.gov For this compound, the key methods were Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra were acquired in deuterated chloroform (B151607) (CDCl₃). acs.org
The ¹H NMR spectrum revealed key features of the molecule. It showed two distinct three-proton singlets at δ 4.10 and 3.95 ppm, which are characteristic of two methoxy (B1213986) (-OCH₃) groups. A six-proton singlet at δ 2.38 ppm was indicative of an N,N-dimethyl group. The spectrum also contained signals for a pair of coupled methylene (B1212753) (-CH₂-) groups and a single aromatic proton at δ 7.43 ppm. acs.org
The ¹³C NMR spectrum provided information on the carbon skeleton, showing eight signals in the downfield (aromatic) region, consistent with an indole (B1671886) core. acs.org Crucial connectivity information was obtained from two-dimensional NMR experiments, such as the Heteronuclear Multiple Bond Correlation (gHMBC) experiment. This technique shows correlations between protons and carbons that are separated by two or three bonds. A key gHMBC finding was a correlation from the methoxy protons at 3.95 ppm to an aromatic carbon at 141.7 ppm, confirming its attachment to the indole ring. Conversely, the methoxy protons at 4.10 ppm showed no such correlations to any carbon, an unusual finding that suggested its attachment to the indole nitrogen, forming a rare N-methoxy indole moiety. wikipedia.orgacs.org
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |
|---|---|---|
| 1-OCH₃ | 65.1 | 4.10 (s, 3H) |
| 2 | 110.1 | - |
| 3 | 107.9 | - |
| 3a | 128.5 | - |
| 4 | 110.5 | - |
| 5 | 115.6 | 7.43 (s, 1H) |
| 6 | 114.1 | - |
| 7 | 141.7 | - |
| 7-OCH₃ | 61.2 | 3.95 (s, 3H) |
| 7a | 130.9 | - |
| α-CH₂ | 22.5 | 3.12 (m, 2H) |
| β-CH₂ | 59.9 | 2.53 (m, 2H) |
| N(CH₃)₂ | 45.4 | 2.38 (s, 6H) |
Data sourced from the Journal of Natural Products. acs.org
Mass Spectrometry (MS) for Molecular Analysis
Mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound. High-resolution liquid secondary ion mass spectrometry (LSIMS) established the molecular formula as C₁₄H₁₇Br₃N₂O₂. acs.orgmdpi.com This formula corresponds to a molecule with eight degrees of unsaturation. A critical feature of the mass spectrum was the isotopic pattern of the molecular ion peak. The distinct pattern was characteristic of a compound containing three bromine atoms, immediately confirming the polyhalogenated nature of the alkaloid. acs.org
Ancillary Spectroscopic Methods
In addition to NMR and MS, other spectroscopic methods provided complementary data. Ultraviolet (UV) spectroscopy, performed in methanol, showed absorption maxima (λ_max) at 235, 289, and 305 nm. acs.org This absorption profile is characteristic of an indole chromophore, further supporting the structural assignment of the core ring system. acs.org Infrared (IR) spectroscopy was also used as part of the general characterization, providing information about the functional groups present in the molecule. acs.org
Elucidation of Convolutindole A S Complex Structural Features and Stereochemistry
Analysis of Unique Structural Motifs
The structural framework of convolutindole A is characterized by several distinctive motifs that contribute to its chemical novelty. Its molecular formula has been determined as C₁₄H₁₇Br₃N₂O₂ through high-resolution liquid secondary ion mass spectrometry. vdoc.pubuq.edu.au The isotopic pattern observed in its mass spectrum is characteristic of a tribrominated compound. uq.edu.au
N-Methoxy Moiety Characteristics
One of the most unusual and defining features of this compound is the presence of an N-methoxy group attached to the indole (B1671886) nitrogen. wikipedia.orgvdoc.pubchemistrysteps.com This N-methoxyindole moiety was a novel discovery in the marine environment at the time of its isolation. csic.es Spectroscopic analysis, specifically the absence of gHMBC correlations to carbon for the methoxy (B1213986) protons at 4.10 ppm, strongly indicated its attachment to the indole nitrogen. vdoc.pub Furthermore, a strong gNOESY correlation was observed between the two methoxy groups, which was crucial in placing the second methoxy group on the indole ring. vdoc.pub
Determination of Absolute Stereochemistry
The elucidation of the absolute stereochemistry of a chiral molecule is fundamental to understanding its biological activity. However, based on the available scientific literature, specific studies detailing the definitive determination of the absolute stereochemistry of this compound have not been extensively reported. This compound itself does not possess a chiral center in its core structure as drawn (N,N-Dimethyl-2-(2,4,6-tribromo-1,7-dimethoxy-1H-indol-3-yl)ethan-1-amine), and therefore, the assignment of R/S configuration is not applicable to the primary structure.
Conformational Analysis
Conformational analysis provides insight into the three-dimensional arrangement of a molecule and the energy associated with its different spatial orientations, which is crucial for its interaction with biological targets. While techniques such as NMR spectroscopy are commonly employed for the conformational analysis of small molecules, a detailed and specific conformational analysis of this compound is not extensively documented in the current body of scientific literature. The flexibility of the ethylamine (B1201723) side chain would allow for various rotamers, but their relative populations and energetic profiles for this compound have not been specifically reported.
Table of Spectroscopic Data for this compound:
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| δ 7.00 (1H, s) | δ 141.7 (C) |
| δ 4.10 (3H, s, N-OCH₃) | δ 136.2 (C) |
| δ 3.95 (3H, s, C-OCH₃) | δ 129.4 (C) |
| δ 3.12 (2H, t, J = 7.5 Hz) | δ 122.9 (CH) |
| δ 2.70 (2H, t, J = 7.5 Hz) | δ 117.2 (C) |
| δ 2.35 (6H, s, N(CH₃)₂) | δ 114.7 (C) |
| δ 111.9 (C) | |
| δ 106.9 (C) | |
| δ 64.9 (N-OCH₃) | |
| δ 61.1 (C-OCH₃) | |
| δ 60.1 (CH₂) | |
| δ 45.4 (N(CH₃)₂) | |
| δ 24.0 (CH₂) | |
| Data sourced from Narkowicz et al., 2002. vdoc.pub |
Biosynthetic Pathways and Chemoecological Implications of Convolutindole a
Proposed Biosynthetic Origins
The intricate molecular architecture of convolutindole A, a tribrominated indole (B1671886) alkaloid, hints at a complex biosynthetic pathway. acs.org While the complete enzymatic sequence remains to be fully elucidated, scientific inquiry has pointed towards the host organism's metabolic capabilities and the potential involvement of symbiotic microorganisms.
Host Organismal Metabolic Pathways
This compound is a derivative of the well-known neurotransmitter and hallucinogen, N,N-dimethyltryptamine (DMT). wikipedia.org The core structure of this compound is an indole ring, a common motif in the metabolic pathways of many organisms. The biosynthesis is thought to begin with the amino acid L-tryptophan, which is converted to tryptamine (B22526). nih.gov Subsequent enzymatic reactions, including bromination and methylation, would then lead to the final complex structure. The presence of a rare N-methoxyindole moiety in this compound was, until its discovery, a feature primarily associated with terrestrial plants like those in the bean and mustard families, suggesting a unique enzymatic machinery within the marine bryozoan Amathia convoluta. wikipedia.org
The proposed biosynthetic pathway for related β-phenylethylamine alkaloids in the genus Amathia starts with 2-(2,4-dibromo-5-methoxyphenyl) ethanamine, which then undergoes reactions with amino acids and subsequent modifications like the introduction of double bonds or various substituent groups. nih.gov This suggests that the bryozoan host likely possesses the fundamental metabolic pathways to produce the precursor molecules.
Investigating Symbiotic Microbial Contributions
A growing body of evidence suggests that many secondary metabolites found in marine invertebrates are, in fact, produced by associated symbiotic microorganisms. nih.govnih.gov This has led to the hypothesis that the synthesis of this compound and other alkaloids in Amathia convoluta may be attributed to epibiotic bacteria. researchgate.net The possibility of a symbiotic origin for various bryozoan metabolites has been a recurring theme in marine natural products research. researchgate.net For instance, the production of bryostatins in Bugula neritina has been demonstrated to be the result of a symbiotic relationship. researchgate.net
Research on amathamides, another class of alkaloids from Amathia species, has shown that high concentrations of bromine on the surface of the bryozoan correlate with the presence of surface-associated bacteria, indicating that these symbionts may be responsible for their production. aber.ac.ukrsc.org This provides a strong precedent for investigating a similar symbiotic relationship in the biosynthesis of this compound. The intricate chemical modifications, particularly the extensive bromination, are often characteristic of microbial metabolic capabilities. researchgate.net
Ecological Role as a Chemical Defense Metabolite
The production of secondary metabolites like this compound is often an evolutionary adaptation for defense against predators, competitors, and fouling organisms. mdpi.comnih.gov The potent biological activity of this compound strongly supports its role as a chemical defense metabolite. acs.orgnih.govrsc.org
Initial studies on this compound revealed its significant nematocidal properties. acs.org It was found to be more potent against the parasitic nematode Haemonchus contortus, a significant pest in livestock, than the commercial anthelmintic drug levamisole. wikipedia.orgnih.govekb.eg This potent activity against a common parasite suggests a defensive function against similar threats in its natural marine environment.
Furthermore, the general class of β-phenylethylamine alkaloids found in Amathia convoluta has been shown to act as a deterrent to a variety of generalist predators and to prevent fouling by killing the larvae of competing invertebrates. nih.gov The evolution of such toxic compounds is a common strategy among sessile marine invertebrates to protect themselves. mdpi.comnih.gov The distribution of these defensive compounds can also be strategic; for example, in some bryozoans, higher concentrations of defensive chemicals are found in the younger, more vulnerable parts of the colony. researchgate.net
Biogeographical Distribution and Source Variation
This compound was first identified from the marine bryozoan Amathia convoluta collected on the east coast of Tasmania, Australia. acs.orgekb.eg However, the chemical profile of Amathia convoluta exhibits significant variation depending on the geographical location from which it is collected. nih.govaber.ac.uk
For instance, different suites of natural products have been isolated from A. convoluta found in the Gulf of Mexico and along the Atlantic coast of North Carolina, as compared to the Tasmanian specimens. aber.ac.uk While this compound and convolutamine H were characteristic of the Tasmanian sample, other locations have yielded different convolutamine and volutamide derivatives. nih.govaber.ac.uk This geographical variation in chemotypes is a well-documented phenomenon in marine natural products and can be attributed to several factors, including environmental pressures specific to each location and genetic differences between geographically separated populations of the bryozoan. aber.ac.uk
The diversity of habitats occupied by marine bryozoans, which range from tropical to polar regions and from intertidal zones to the deep sea, further contributes to this chemical diversity. nih.govpensoft.net The specific ecological pressures in each region likely drive the evolution of different defensive chemical arsenals. This highlights the importance of considering the geographical source when studying the secondary metabolites of marine organisms, as the chemical composition can vary significantly. ekb.eg
Biological Activities and Molecular Mechanisms of Convolutindole a
Anti-Parasitic Efficacy Studies
Research into the anti-parasitic properties of convolutindole A has primarily focused on its effects against parasitic nematodes of veterinary significance.
In Vitro Nematocidal Activity Evaluation
In vitro studies have demonstrated that this compound possesses significant nematocidal properties. researchgate.net The compound was evaluated for its activity against the free-living larval stages of Haemonchus contortus, a blood-feeding parasitic nematode that is a major pathogen in sheep and other ruminants. researchgate.netfrontiersin.org The research identified this compound as one of the active alkaloids responsible for the nematocidal activity of the extract from Amathia convoluta. acs.org The compound is lethal to the first and second stage larvae of this parasite. researchgate.net
Table 1: In Vitro Nematocidal Activity of this compound
| Target Organism | Observed Effect | Source |
|---|
Antimicrobial Spectrum Analysis
The antimicrobial potential of this compound has been considered, given that many marine-derived alkaloids exhibit such properties. researchgate.netnio.res.in
Antibacterial Potency Assessments
While various alkaloids isolated from marine bryozoans have demonstrated antibacterial activity, specific data on the antibacterial potency of this compound is not detailed in the available research. researchgate.netnio.res.innih.gov Studies on related compounds from Amathia species have shown some activity, but direct testing results for this compound against specific bacterial strains are not provided in the reviewed literature. nio.res.in
Antifungal Activity Investigations
Similar to the antibacterial assessments, specific studies detailing the antifungal activity of this compound are limited. Although related metabolites from the same genus have been investigated for antifungal properties, and some have shown activity against fungi like Candida albicans, direct data for this compound is not available in the surveyed scientific literature. nio.res.inacs.org For example, terminoflustrindole A, another bryozoan metabolite, has shown fungicidal properties, but closely related analogues were found to be inactive in the same assays, highlighting the need for specific testing of each compound. researchgate.net
Exploratory Studies on Neurobiological Activities
The structural resemblance of this compound to known psychoactive tryptamines has prompted exploratory studies into its potential neurobiological activities.
Potential Neuroprotective Effects
While direct evidence for the neuroprotective effects of this compound is limited in the provided search results, the broader class of tryptamine (B22526) analogs and sigma-1 receptor agonists, to which N,N-dimethyltryptamine (DMT) belongs, has been investigated for neuroprotective properties. probiologists.comwustl.edu For example, DMT has been shown to have protective effects against ischemia-reperfusion injury through the activation of sigma-1 receptors. probiologists.com Given the structural relationship, it is plausible that this compound could be a subject for future neuroprotection studies, although current specific data is scarce.
Relationships to N,N-Dimethyltryptamine (DMT) Analogues
This compound is a structurally remarkable derivative of N,N-dimethyltryptamine (DMT), a well-known hallucinogen. researchgate.net It is specifically the 2,4,6-tribromo-1,7-dimethoxy derivative of DMT. wikipedia.org This chemical relationship is significant as DMT and its analogs are known to interact with various receptors in the central nervous system, including serotonin (B10506) (5-HT) receptors. nih.govwikipedia.org The structural modifications present in this compound, such as the tribromination and the unusual N-methoxyindole moiety, distinguish it from DMT and other naturally occurring tryptamines like 5-bromo-DMT. wikipedia.org These modifications are expected to alter its pharmacological profile, including its receptor binding affinity and functional activity, compared to DMT.
Mechanistic Elucidation of Bioactivity
Understanding the molecular mechanisms behind the biological activities of this compound is crucial for its potential development as a therapeutic agent.
Identification of Cellular Targets
The precise cellular targets of this compound are still under investigation. Its selective cytotoxicity against parasitic nematodes suggests the existence of specific molecular targets within these organisms that are either absent or structurally different in mammalian cells, including tumor cells. nih.gov Given its structural similarity to DMT, potential interactions with serotonin receptors and the sigma-1 receptor are areas of interest for future research. probiologists.comulb.ac.be The sigma-1 receptor, in particular, is known to be a target for DMT and is involved in a variety of cellular processes, including cell survival and neuroprotection. probiologists.comulb.ac.be Further studies are required to definitively identify the cellular receptors and signaling pathways that this compound modulates to exert its biological effects. acs.org
Investigation of Molecular Pathways and Signal Transduction
The molecular mechanisms and specific signal transduction pathways affected by this compound remain an area requiring further scientific investigation. Current research has primarily focused on the isolation of this compound from its natural source, the marine bryozoan Amathia convoluta, its chemical synthesis, and its potent activity as a nematocidal agent. mdpi.comresearchgate.net
While this compound has demonstrated significant biological activity, particularly against the parasitic nematode Haemonchus contortus, the precise molecular targets and the cascade of signaling events it triggers are not yet elucidated in published literature. researchgate.netmdpi.comaber.ac.uk Scientific sources note that the exact mechanism of action for its nematocidal properties has yet to be determined. researchgate.net
For context, other bioactive compounds isolated from marine bryozoans have been shown to interact with key cellular signaling components. For instance, bryostatins, which are complex macrolides from the bryozoan Bugula neritina, are known to modulate the signal transduction enzyme protein kinase C (PKC). mdpi.comnih.gov Additionally, convolutamine F, another alkaloid from the genus Amathia, was observed to inhibit the cell division of fertilized sea urchin eggs, suggesting an interference with cell cycle regulation pathways. mdpi.com However, it is crucial to note that these findings pertain to different compounds and their mechanisms cannot be directly extrapolated to this compound.
The investigation into how this compound exerts its effects at a molecular level would likely involve studies to identify its protein binding partners. Such research could uncover interactions with key enzymes, receptors, or ion channels within the target organism. Techniques such as affinity chromatography, expression profiling, and computational modeling would be instrumental in identifying specific pathways. General signal transduction pathways that are often implicated in the mechanism of action of bioactive compounds include the MAPK signaling cascade, PI3K/Akt pathway, and those involving second messengers like cyclic AMP (cAMP). zoologytalks.comkhanacademy.orgfrontiersin.org Future research is needed to determine if this compound influences any of these or other signaling networks.
Due to the current lack of specific research data on the molecular pathways modulated by this compound, a data table detailing its effects on specific signaling molecules cannot be constructed at this time.
Synthetic Chemistry Approaches to Convolutindole a and Analogues
Total Synthesis Strategies
The total synthesis of a complex natural product like convolutindole A requires careful strategic planning to navigate the assembly of its highly substituted indole (B1671886) nucleus and the installation of its unique functionalities.
Retrosynthetic Disconnections and Planning
A retrosynthetic analysis, a problem-solving technique in organic synthesis, breaks down the target molecule into simpler, more readily available precursors. wikipedia.org For this compound, a logical retrosynthetic strategy involves several key disconnections. The primary disconnection is often at the C3-Cβ bond of the tryptamine (B22526) side chain, separating the indole core from the ethylamine (B1201723) side chain. This approach simplifies the target into a functionalized indole fragment and a suitable two-carbon electrophile or equivalent.
Key Synthetic Steps and Methodological Innovations
The execution of a total synthesis of this compound relies on a series of key chemical reactions. The formation of the indole ring is a pivotal step. Methods for synthesizing 2-bromoindoles, a core feature of the target, have been developed using cesium carbonate-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. sci-hub.st This type of cyclization proceeds through a phenylethynyl bromide intermediate. sci-hub.st
Another critical aspect is the introduction of the tryptamine side chain. A direct, one-pot reductive alkylation of indoles with N-protected aminoethyl acetals represents a convergent and efficient method for creating tryptamine derivatives. researchgate.net This approach is notable for its use of safe, inexpensive reagents and mild reaction conditions. researchgate.net
The synthesis of related marine indole products provides further insight into potential methodological innovations. For instance, the synthesis of the azepinobisindole alkaloid iheyamine A utilized an intermolecular cross-Mannich reaction, which serves as a viable alternative to more common metal-catalyzed cross-coupling strategies for forming bis-indole structures. researchgate.net Such creative solutions are often necessary to overcome the steric and electronic challenges posed by densely functionalized indole systems.
Enantioselective Synthesis Methodologies
While this compound itself is not chiral, the principles of enantioselective synthesis are crucial for creating chiral analogues or for potential applications where a specific stereoisomer of a related compound is desired. uq.edu.aursc.org The development of asymmetric methods to access key building blocks or related indole alkaloids demonstrates the high level of sophistication in modern organic synthesis. mdpi.comchemrxiv.org
For example, the first enantioselective total synthesis of the related convolutamydines B and E was achieved using a vinylogous Mukaiyama aldol (B89426) reaction. nih.gov This key step involved reacting a silyl (B83357) dienolate with isatin (B1672199) to construct the chiral center found in these natural products with high diastereoselectivity. nih.gov Such a strategy could be adapted to generate chiral derivatives of this compound.
Furthermore, nickel-catalyzed enantioselective C-C coupling reactions have emerged as a powerful tool for the synthesis of chiral N-alkylindoles. nih.gov These methods allow for the asymmetric forging of a C-C bond at the position alpha to the indole nitrogen, an approach that was previously elusive. nih.gov The application of such catalytic asymmetric reactions provides a direct pathway to chiral indole alkaloids and their analogues, opening up new avenues for exploring their biological activities. rsc.org
Derivatization and Analogue Preparation
The synthesis of derivatives and analogues of this compound is essential for understanding its biological activity and for developing potentially more potent or synthetically accessible compounds.
Structure-Activity Relationship (SAR) Driven Design and Synthesis
Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to determine which chemical features are responsible for its biological effects. a2bchem.com For this compound, SAR studies would aim to identify the pharmacophore—the essential structural components required for its potent nematocidal activity. wikipedia.org
A systematic SAR study would involve the synthesis of a library of analogues where specific features of the parent molecule are altered. Key modifications could include:
Bromine Substitution: Synthesizing analogues with fewer bromine atoms or with bromine at different positions on the indole ring to assess the importance of the tribromination pattern.
Methoxy (B1213986) Groups: Investigating the role of the N-methoxy and C7-methoxy groups by removing them or replacing them with other functionalities.
Side Chain Modification: Altering the length of the N,N-dimethylaminoethyl side chain, or replacing the dimethylamino group with other substituents to probe the requirements for target binding.
These studies are crucial for designing new molecules with potentially enhanced activity or improved properties. mdpi.com
Exploration of Simplified this compound Scaffolds
Given the synthetic complexity of this compound, there is significant interest in designing simplified analogues that retain biological activity but are easier to produce. mdpi.com This approach focuses on identifying the minimal structural components necessary for the desired effect, potentially leading to more efficient and cost-effective synthetic routes.
The exploration of simplified scaffolds could involve preparing compounds that lack one or more of the characteristic features of this compound, such as the N-methoxy group or some of the bromine substituents. The goal is to determine if a less complex core structure can still exhibit significant nematocidal properties. Success in this area could lead to the development of practical anti-parasitic agents based on a simplified this compound framework. mdpi.comresearchgate.net
Sustainable Production Strategies
The isolation of this compound directly from its natural source, the marine bryozoan Amathia convoluta, presents significant challenges for sustainable and scalable production. nih.govresearchgate.net The low natural abundance of the compound, coupled with the potential for ecological disruption from large-scale harvesting of marine organisms, necessitates the development of alternative production methods. ulb.ac.be Strategies centered on biotechnological and semi-synthetic approaches offer promising pathways to a reliable and environmentally responsible supply of this compound and its analogues. researchgate.netulb.ac.be
Chemoenzymatic and Biotechnological Approaches
Biotechnological and chemoenzymatic methods represent a frontier in the sustainable manufacturing of complex natural products. These strategies leverage the inherent efficiency and selectivity of biological systems, such as microbial fermentation or isolated enzymes, to produce target molecules or advanced intermediates. ulb.ac.benih.gov
Biotechnological Production:
One promising avenue is the use of microbial hosts for fermentation. This could involve identifying and culturing the native symbiotic microorganism responsible for producing this compound in the bryozoan, a strategy that has been successfully demonstrated for other bryozoan metabolites like the bryostatins. ulb.ac.be The bryostatins, potent anti-cancer agents, are produced by a bacterial endosymbiont, "Candidatus Endobugula sertula", living within the bryozoan Bugula neritina. ulb.ac.be Identifying a similar symbiotic producer for this compound could enable its production through fermentation, a scalable and contained process that eliminates the need to harvest the host bryozoan.
Another established platform is plant cell fermentation (PCF), which has been successfully commercialized for the production of the anticancer drug paclitaxel (B517696). epa.gov This technology replaces the need for harvesting yew trees with the cultivation of plant cell cultures in large, controlled bioreactors, fed by renewable nutrients like sugars and amino acids. epa.gov A similar PCF-based approach, developing a specific cell line for this compound production, could offer a highly sustainable and consistent supply chain.
Chemoenzymatic Synthesis:
This approach combines the power of traditional organic chemistry with the specificity of biocatalysis. Enzymes can be used to perform difficult chemical transformations with high regio- and stereoselectivity under mild conditions. For a molecule like this compound, enzymes could be employed to perform key steps, such as the selective halogenation or methylation of an indole precursor. Research has shown that enzymes like the fungal dimethylallyl transferase FgaPT2 can perform regiospecific alkylation on tryptophan, demonstrating the feasibility of enzymatic modification of the indole core. researchgate.net The development of biocatalysts, either through discovery or protein engineering, could provide enzymes capable of building the unique 1-methoxyindole (B1630564) structure of this compound. nih.govwikipedia.org
| Strategy | Description | Potential Advantages | Analogous Example |
|---|---|---|---|
| Microbial Fermentation (Symbiont) | Identification and culture of the native symbiotic microorganism that produces this compound within Amathia convoluta. | Highly sustainable; scalable; eliminates harvesting of the host bryozoan. | Bryostatin production by "Candidatus Endobugula sertula". ulb.ac.be |
| Plant Cell Fermentation (PCF) | Cultivation of a specialized plant cell line in controlled bioreactors to produce the target compound. | Eliminates biomass waste; uses renewable feedstocks; consistent year-round production. | Commercial production of paclitaxel. epa.gov |
| Chemoenzymatic Synthesis | Using isolated enzymes to catalyze specific, challenging reactions (e.g., halogenation, methylation) on a synthetic precursor. | High selectivity and efficiency; mild reaction conditions; reduced use of hazardous reagents. | Enzymatic alkylation of tryptophan using FgaPT2. researchgate.net |
Semi-Synthetic Routes from Readily Available Precursors
Semi-synthesis involves the chemical modification of a readily available starting material, or precursor, to create a more complex target molecule. This strategy can significantly shorten synthetic routes and reduce waste compared to a full total synthesis, especially when the precursor already contains a significant portion of the final structure's complexity. epa.govmdpi.com
For this compound, viable precursors include abundant indole-containing molecules like tryptophan or tryptamine. researchgate.net The core challenge of a semi-synthetic approach is the development of highly selective chemical reactions to install the required functional groups—three bromine atoms and two methoxy groups—at the correct positions on the indole scaffold. wikipedia.org
Modern organic synthesis offers powerful tools to achieve this. For instance, the Bartoli indole synthesis is a highly flexible method for producing 7-substituted indoles, a structural feature of this compound. researchgate.net Furthermore, recent advances in C-H activation and functionalization provide pathways for direct and selective modification of the indole ring system. A notable example is the development of iridium-catalyzed C2/C7-diboronation followed by a selective C2-protodeboronation, which provides a versatile handle for introducing a wide range of functional groups specifically at the C7 position. researchgate.net Such selective reactions are critical for efficiently building the polysubstituted framework of this compound from a simple indole starting material.
The semi-synthesis of paclitaxel from 10-deacetylbaccatin III (10-DAB), a precursor harvested renewably from yew tree twigs, serves as a landmark example of this strategy's success. epa.gov The 10-DAB molecule contains most of the structural complexity of paclitaxel, and the semi-synthetic route requires only 11 steps, a significant improvement over a 40-step total synthesis. epa.gov A similar paradigm could be envisioned for this compound, where a simpler, more accessible brominated indole could be used as an advanced precursor for final elaboration.
| Potential Precursor | Key Synthetic Challenge | Enabling Synthetic Methodologies |
|---|---|---|
| Tryptophan / Tryptamine | Regioselective polyhalogenation and methoxylation of the indole ring. | Directed C-H activation/functionalization; selective boronation reactions. researchgate.net |
| Substituted Nitroarenes | Construction of the highly substituted 7-methoxyindole (B1360046) core. | Bartoli indole synthesis. researchgate.net |
| Simple Brominated Indoles | Stepwise introduction of remaining bromine and methoxy groups. | Cross-coupling reactions; late-stage functionalization techniques. |
Challenges, Opportunities, and Future Directions in Convolutindole a Research
Addressing Resource and Supply Chain Limitations
A primary obstacle in the research and development of marine natural products like convolutindole A is the inconsistent and limited supply. nih.gov The natural source, the bryozoan Amathia convoluta, must be collected from its marine habitat, a process that is often difficult and subject to environmental variability. nih.gov Furthermore, the concentration of this compound within the organism is typically very low, necessitating the collection of large amounts of biomass for the extraction of workable quantities of the compound. researchgate.netnih.gov This reliance on wild harvesting is not sustainable and presents a significant bottleneck for extensive biological testing and preclinical development. wikiemanagement.com
The challenges associated with natural sourcing create a compelling opportunity for the field of synthetic chemistry. Developing a robust and efficient total synthesis of this compound is a critical goal. researchgate.net A successful synthetic route would not only provide a reliable and scalable supply of the compound, independent of natural harvesting, but also open avenues for creating structural analogs. nih.gov These analogs could be designed to probe the structure-activity relationship (SAR), potentially leading to derivatives with enhanced potency or more favorable pharmacological properties. Overcoming the supply issue through chemical synthesis is therefore a foundational step toward realizing the full therapeutic potential of this marine alkaloid. researchgate.netuninsubria.it
Advanced Computational Modeling for Structure-Function Prediction
The unique chemical architecture of this compound, featuring a tribrominated indole (B1671886) core and an unusual N-methoxy group, presents an ideal case for the application of advanced computational modeling. wikipedia.orgresearchgate.net Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the molecule's three-dimensional structure, electronic properties, and conformational flexibility. Such computational studies are instrumental in predicting how the molecule might interact with potential biological targets. ekb.eg
The opportunity lies in using these computational tools to accelerate the discovery process. By creating a detailed in silico model of this compound, researchers can perform virtual screening and docking studies against libraries of known protein structures. This can help generate hypotheses about its molecular target and mechanism of action, which can then be tested experimentally. unigoa.ac.in Furthermore, computational models can predict how modifications to the this compound scaffold would affect its activity. This allows for the rational design of new analogs with potentially improved potency or selectivity, guiding synthetic chemistry efforts and reducing the need for costly and time-consuming trial-and-error synthesis. Integrating computational chemistry into the research workflow is a powerful strategy for unlocking the structure-function secrets of this compound and optimizing its therapeutic properties.
Interdisciplinary Collaborations in Natural Products Chemistry
The journey of a natural product from discovery to potential therapeutic application is inherently complex and requires a multifaceted approach. The study of this compound is a prime example of a field that thrives on interdisciplinary collaboration. timeshighereducation.com Progress is contingent upon the seamless integration of expertise from diverse scientific domains.
This necessity for collaboration presents a significant opportunity to build synergistic research programs. yale.eduumces.edu The initial discovery and isolation of this compound require the expertise of marine biologists and natural products chemists. researchgate.net Elucidating its structure involves sophisticated analytical chemistry. Total synthesis and the creation of analogs are the domain of synthetic organic chemists. researchgate.net Investigating its potent nematocidal activity and novel mechanism of action requires parasitologists and molecular biologists. nih.gov Finally, exploring its full therapeutic potential involves pharmacologists and toxicologists.
Future success in this area will depend on fostering strong partnerships between these fields. timeshighereducation.comed.gov Collaborative teams can more effectively tackle the major challenges, from solving the supply problem to identifying the molecular target. Such interdisciplinary efforts not only accelerate the pace of research but also lead to more innovative questions and comprehensive understanding, maximizing the potential for transformative discoveries based on the this compound scaffold. yale.edu
| Discipline | Role in this compound Research | Collaborative Function |
|---|---|---|
| Marine Biology/Ecology | Collection and identification of the source organism, Amathia convoluta. nih.gov | Provides the natural source material and ecological context for the compound's existence. |
| Natural Products Chemistry | Isolation, purification, and structure elucidation of this compound. researchgate.net | Identifies and characterizes the novel chemical entity from the biological source. |
| Synthetic Organic Chemistry | Development of total synthesis routes and creation of structural analogs. researchgate.net | Addresses supply limitations and enables structure-activity relationship studies. |
| Parasitology/Pharmacology | Testing biological activity (e.g., nematocidal effects) and investigating the mechanism of action. nih.gov | Determines the therapeutic potential and biological function of the compound. |
| Computational Chemistry | Modeling structure-function relationships and predicting target interactions. unigoa.ac.in | Guides rational drug design and helps formulate testable hypotheses about the mechanism. |
Integration of Omics Technologies for Comprehensive Biosynthetic Analysis
The biosynthetic pathway leading to this compound in Amathia convoluta remains largely uncharacterized. While a precursor derived from β-phenylethylamine has been suggested, the specific genes and enzymes responsible for its construction, particularly the unusual N-methoxylation and tribromination steps, are unknown. nih.govacs.org This knowledge gap presents a significant opportunity for the application of modern "omics" technologies. researchgate.netmaxapress.com
A comprehensive biosynthetic analysis using an integrated omics approach—combining genomics, transcriptomics, and metabolomics—could fully elucidate the production line of this compound. nih.govhumanspecificresearch.org By sequencing the genome of Amathia convoluta and potentially its symbiotic microorganisms (which are often the true producers of marine natural products), researchers could identify gene clusters encoding biosynthetic enzymes. ulb.ac.be Transcriptomics would reveal which genes are actively expressed, while metabolomics would correlate gene expression with the production of this compound and its intermediates. frontiersin.org
Uncovering the complete biosynthetic pathway would be a monumental achievement. It would not only provide fundamental insights into the chemical ecology of the bryozoan but also pave the way for biotechnological production. By identifying the necessary genes, it becomes possible to transfer the entire pathway into a host organism like yeast or E. coli, enabling sustainable and scalable production of this compound through fermentation. nih.gov This approach bypasses the limitations of both wild harvesting and complex chemical synthesis, representing a transformative future direction for supplying this promising compound for drug development.
Q & A
Q. How can researchers ensure ethical sourcing of marine organisms for this compound studies?
- Methodological Answer : Adhere to Nagoya Protocol guidelines for access and benefit-sharing. Collaborate with marine biodiversity repositories (e.g., NOAA’s National Marine Sanctuary System) to obtain permits. Document collection locations and species identifications via DNA barcoding .
Q. What practices enhance the reproducibility of this compound research in open science frameworks?
- Methodological Answer : Share synthetic protocols on platforms like protocols.io and deposit spectral data in PubChem or ChemSpider. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Include detailed Supplementary Information (SI) with error margins and instrument calibration logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
